PHORATE-OXON

Catalog No.
S586624
CAS No.
20195-06-6
M.F
C7H17O3PS
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHORATE-OXON

CAS Number

20195-06-6

Product Name

PHORATE-OXON

IUPAC Name

1-diethoxyphosphorylsulfanylpropane

Molecular Formula

C7H17O3PS

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3

InChI Key

WPRUJVAQCWMXQM-UHFFFAOYSA-N

SMILES

CCCSP(=O)(OCC)OCC

Synonyms

diethyl S-n-propyl phosphorothiolate

Canonical SMILES

CCCSP(=O)(OCC)OCC

Phorate oxon, also known as phoratoxon, is a highly toxic organophosphorus compound derived from phorate. Its chemical structure is characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms, making it a potent inhibitor of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synapses, resulting in severe neurotoxic effects. Phorate oxon is primarily formed through the metabolic activation of phorate via cytochrome P450 enzymes, which convert it into its more toxic oxon form .

Phorate undergoes several chemical transformations, primarily involving oxidative processes. The key reactions include:

  • Oxidation to Phorate Oxon: Phorate is oxidized by cytochrome P450 enzymes to form phorate oxon, which is significantly more toxic than its parent compound.
  • Further Oxidative Transformations: Phorate oxon can be further oxidized to produce various metabolites, including phoratoxon sulfoxide and phoratoxon sulfone .
  • Hydrolysis: In aqueous environments, phorate can undergo hydrolysis, leading to the formation of less toxic products, although this process is relatively slow .

Phorate oxon exhibits potent biological activity primarily through its mechanism as an AChE inhibitor. The inhibition of AChE leads to:

  • Cholinergic Crisis: This condition manifests as excessive stimulation of cholinergic receptors, resulting in symptoms such as muscle spasms, respiratory failure, and potentially death due to respiratory paralysis .
  • Long-term Effects: Chronic exposure has been linked to impaired neurobehavioral functions and renal damage due to oxidative stress and cellular damage mechanisms .

The synthesis of phorate oxon occurs primarily through the metabolic activation of phorate. Key steps include:

  • Initial Metabolism: Phorate is first metabolized by cytochrome P450 enzymes into phorate oxon.
  • Oxidative Pathways: Further oxidation can occur via various enzymatic pathways, leading to additional metabolites such as sulfoxides and sulfones .

Additionally, laboratory synthesis can involve controlled oxidation reactions using specific reagents that mimic biological pathways.

Phorate oxon is primarily used in agricultural settings as a pesticide due to its effectiveness against a wide range of pests. Its applications include:

  • Insect Control: It is employed in the control of soil insects and various agricultural pests.
  • Research Tool: Due to its potent biological activity, phorate oxon is utilized in research studies focused on neurotoxicity and enzyme inhibition mechanisms .

Phorate oxon's interactions with biological systems have been extensively studied:

  • Enzyme Inhibition Studies: Research has focused on the kinetics of AChE inhibition by phorate oxon and the effectiveness of various oximes in reactivating inhibited AChE .
  • Toxicological Assessments: Studies have highlighted the acute and chronic effects of exposure on human health and wildlife, emphasizing its neurotoxic properties and potential for long-term health issues .

Phorate oxon belongs to a class of organophosphorus compounds that share similar mechanisms of action but differ in their chemical structures and toxicity profiles. Notable similar compounds include:

Compound NameChemical StructureToxicity LevelMechanism of Action
ParathionO,O-diethyl O-(4-nitrophenyl) phosphorothioateHighAChE inhibitor
MalathionO,O-dimethyl S-(1,2-bis(ethoxycarbonyl)ethyl) phosphorothioateModerateAChE inhibitor
ChlorpyrifosO,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioateHighAChE inhibitor

Uniqueness of Phorate Oxon

Phorate oxon's uniqueness lies in its specific metabolic activation pathway leading to high toxicity levels compared to other organophosphorus pesticides. Its ability to induce severe cholinergic symptoms quickly sets it apart from compounds like malathion or chlorpyrifos, which may have different metabolic pathways or lower acute toxicity levels .

Molecular Formula and Structural Characteristics

Phorate-oxon represents a significant organophosphorus compound with the molecular formula C₇H₁₇O₃PS₂ and a molecular weight of 244.312 grams per mole [1] [9]. The compound is systematically named as O,O-Diethyl-S-ethylthiomethyl phosphorothioate according to International Union of Pure and Applied Chemistry nomenclature [1] [9]. The Chemical Abstracts Service registry number for phorate-oxon is 2600-69-3, providing a unique identifier for this chemical entity [3] [8].

The structural characteristics of phorate-oxon are defined by its International Chemical Identifier as InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3, with the corresponding InChIKey being FMXFZNGITFNSAG-UHFFFAOYSA-N [1] [9]. The Simplified Molecular Input Line Entry System representation demonstrates the connectivity pattern as CCOP(=O)(OCC)SCN, illustrating the phosphorus center bonded to oxygen and sulfur atoms [21].

The molecular architecture of phorate-oxon features a central phosphorus atom adopting tetrahedral geometry, surrounded by three oxygen atoms and one sulfur atom [14]. The phosphorus center exhibits a double bond character with one oxygen atom, forming the characteristic phosphoryl group (P=O), while maintaining single bonds with two ethoxy groups and one ethylthiomethyl group [1] [7]. This structural arrangement places phorate-oxon in the phosphorothioate family of organophosphorus compounds, distinguished by the presence of both oxygen and sulfur atoms bonded to the phosphorus center [5] [22].

Structural ParameterValue
Molecular FormulaC₇H₁₇O₃PS₂
Molecular Weight244.312 g/mol
Chemical Abstracts Service Number2600-69-3
International Union of Pure and Applied Chemistry NameO,O-Diethyl-S-ethylthiomethyl phosphorothioate
InChIKeyFMXFZNGITFNSAG-UHFFFAOYSA-N

Physical Properties and Stability Parameters

Phorate-oxon exists as a liquid at room temperature, presenting as a colorless to pale yellow substance with a characteristic mercaptan-like odor [5] [15]. The compound exhibits a boiling point of 250.8°C at 760 millimeters of mercury pressure, indicating moderate volatility under standard atmospheric conditions [4]. The flash point of phorate-oxon is recorded at 4°C, classifying it as a highly flammable liquid requiring careful handling and storage considerations [4] [8].

The density of phorate-oxon is measured at 1.088 grams per cubic centimeter, slightly denser than water [4]. The compound demonstrates limited solubility in polar solvents, being slightly soluble in chloroform and ethyl acetate [15]. The vapor pressure at 25°C is 0.0336 millimeters of mercury, indicating low volatility at ambient temperatures [4]. The refractive index of phorate-oxon is 1.454, providing an optical property useful for identification purposes [4].

The octanol-water partition coefficient (LogP) of phorate-oxon is 3.31070, indicating moderate lipophilicity and suggesting potential for bioaccumulation in fatty tissues [4]. For optimal stability, phorate-oxon requires refrigerated storage at 4°C to prevent degradation [8] [15].

The stability parameters of phorate-oxon reveal several important characteristics. The compound exhibits thermal stability at room temperature but undergoes decomposition at elevated temperatures [16]. Hydrolytic stability is compromised, particularly under alkaline conditions where the compound is susceptible to hydrolysis [16]. Photostability studies indicate that phorate-oxon undergoes photodegradation when exposed to ultraviolet light, necessitating storage in dark conditions [16].

Physical PropertyValue
Physical StateLiquid at room temperature
ColorColorless to pale yellow
OdorMercaptan-like
Boiling Point250.8°C at 760 mmHg
Flash Point4°C
Density1.088 g/cm³
Vapor Pressure0.0336 mmHg at 25°C
Refractive Index1.454
LogP3.31070
Storage Temperature4°C (refrigerated)

Spectroscopic Profiles and Identification Markers

Mass spectrometric analysis of phorate-oxon provides distinctive identification markers through electron ionization techniques [1] [9]. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the molecular weight of the compound [1]. The National Institute of Standards and Technology Mass Spectrometry Database contains comprehensive fragmentation patterns for phorate-oxon under reference number 289841, providing standardized spectral data for analytical comparison [1] [9].

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as identification markers for phorate-oxon [17]. The phosphoryl group (P=O) exhibits a strong stretching vibration at approximately 1195 wavenumbers, consistent with phosphorothioate compounds [17]. The phosphorus-oxygen-carbon (P-O-C) stretching vibrations appear in the range of 1000-1100 wavenumbers, while the carbon-sulfur (C-S) stretching produces weaker bands in the 600-700 wavenumber region [17].

Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 Nuclear Magnetic Resonance, provides valuable structural information for phorate-oxon identification [22]. The phosphorus nucleus in phosphorothioate compounds exhibits characteristic chemical shifts that distinguish these compounds from other organophosphorus derivatives [22]. Proton Nuclear Magnetic Resonance spectroscopy reveals signals corresponding to the ethyl groups, appearing as characteristic triplet and quartet patterns, along with methylene group signals [22].

Ultraviolet-visible spectroscopic detection of phorate-oxon can be achieved through complexation reactions [10]. When treated with ammonium molybdate in acidic medium, phorate-oxon forms a molybdophospho complex that, when associated with methylene blue, exhibits an absorption maximum at 660 nanometers [10]. This spectrophotometric method provides sensitive detection with a Beer's law range of 0.5 to 16 micrograms per 10 milliliters [10].

Spectroscopic MethodIdentification MarkerValue/Range
Mass SpectrometryMolecular Ion Peakm/z 244
Mass SpectrometryNational Institute of Standards and Technology ReferenceMS number 289841
Infrared SpectroscopyP=O Stretching~1195 cm⁻¹
Infrared SpectroscopyP-O-C Stretching1000-1100 cm⁻¹
Infrared SpectroscopyC-S Stretching600-700 cm⁻¹
Ultraviolet-Visible SpectroscopyAbsorption Maximum (complexed)660 nm

Chemical Reactivity and Functional Group Analysis

The chemical reactivity of phorate-oxon is primarily governed by the presence of the phosphorothioate functional group and associated structural elements [7] [18]. The phosphoryl group (P=O) serves as an electrophilic center, making it susceptible to nucleophilic attack by hydroxide ions and other nucleophiles [18]. This reactivity pattern is characteristic of organophosphorus compounds containing the phosphoryl functionality [18].

The sulfur-containing groups in phorate-oxon demonstrate significant reactivity toward oxidation reactions [7]. The compound can undergo oxidation to form sulfoxide and sulfone derivatives, specifically phorate oxon sulfoxide and phorate oxon sulfone, which represent metabolically important transformations [7] [11]. These oxidation reactions are catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases in biological systems [7].

The ethoxy groups attached to the phosphorus center exhibit reactivity toward hydrolysis, particularly under basic conditions [18]. This hydrolytic cleavage results in the formation of alcohols and phosphoric acid derivatives, representing a degradation pathway for the compound [18]. Transesterification reactions can also occur, where ethoxy groups undergo exchange with other alcohols under appropriate conditions [18].

The phosphorus-sulfur bond in phorate-oxon demonstrates relative stability under normal conditions but can be cleaved under specific chemical environments [18]. The phosphorus-oxygen bonds are susceptible to hydrolysis in aqueous environments, especially at elevated pH values [18]. The compound can also form coordination complexes with metal ions, utilizing the phosphoryl oxygen as a coordination site [18].

Functional group analysis reveals that the phosphorothioate moiety can undergo various substitution reactions [18]. Nucleophilic substitution at the phosphorus center can result in the replacement of sulfur-containing groups by other nucleophiles [18]. The compound also demonstrates reactivity with strong oxidizing agents, leading to complete oxidation of sulfur atoms and potential degradation of the molecular structure [18].

Functional GroupReaction TypeDescription
Phosphorothioate (P=O)Nucleophilic AttackSusceptible to hydroxide and other nucleophiles
Phosphorothioate (P=O)CoordinationForms complexes with metal ions
Sulfur GroupsOxidationForms sulfoxide and sulfone derivatives
Sulfur GroupsNucleophilic SubstitutionReplacement by other nucleophiles
Ethoxy GroupsHydrolysisCleavage under basic conditions
Ethoxy GroupsTransesterificationExchange with other alcohols

Isomeric Forms and Structural Variants

Phorate-oxon exhibits potential for stereoisomerism due to the tetrahedral geometry around the phosphorus center [14]. The phosphorus atom, when bonded to four different substituents, can theoretically exist in two enantiomeric forms, though the specific stereochemical configurations of phorate-oxon have not been extensively characterized in the literature [14]. The stereochemical behavior of organophosphorus compounds follows similar principles to carbon-centered chiral compounds, with priority assignments based on atomic number and connectivity patterns [14].

The most significant structural variants of phorate-oxon arise from oxidation state modifications of the sulfur-containing groups [2] [6]. Phorate oxon sulfoxide, with the molecular formula C₇H₁₇O₄PS₂, represents the first oxidation product where one sulfur atom is converted to a sulfoxide functionality [2]. Further oxidation leads to phorate oxon sulfone, with the molecular formula C₇H₁₇O₅PS₂, where the sulfur atom is fully oxidized to a sulfone group [6].

These oxidation state variants demonstrate increased polarity and water solubility compared to the parent phorate-oxon compound [2] [6]. The sulfoxide derivative exhibits enhanced biological activity and different pharmacokinetic properties due to the increased electronegativity of the oxidized sulfur center [11]. The sulfone variant demonstrates higher chemical stability and altered reactivity patterns compared to both phorate-oxon and its sulfoxide derivative [6].

Conformational isomerism may also occur in phorate-oxon due to rotation around single bonds, particularly the carbon-carbon and carbon-sulfur bonds in the ethylthiomethyl side chain [14]. These conformational variations can affect intermolecular interactions and influence physical properties such as melting point, solubility, and crystalline structure [14].

Structural isomerism possibilities exist through potential rearrangement of the ethoxy and sulfur-containing substituents around the phosphorus center [14]. However, such rearrangements would require significant energy input and are not commonly observed under normal conditions [14]. The tetrahedral arrangement around phosphorus provides stability to the molecular structure, limiting spontaneous structural rearrangements [14].

Isomer TypeMolecular FormulaDescriptionSignificance
Parent CompoundC₇H₁₇O₃PS₂Phorate-oxonBase structure
Sulfoxide VariantC₇H₁₇O₄PS₂Phorate oxon sulfoxideIncreased polarity and biological activity
Sulfone VariantC₇H₁₇O₅PS₂Phorate oxon sulfoneHigher stability and altered reactivity
StereoisomersC₇H₁₇O₃PS₂Potential enantiomersMay affect biological activity
Conformational IsomersC₇H₁₇O₃PS₂Rotational variantsInfluence physical properties

XLogP3

1.9

Other CAS

20195-06-6

Wikipedia

Diethyl S-n-propyl phosphorothiolate

Dates

Last modified: 04-14-2024

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